molecular formula C8H5ClN2O2 B12822482 1H-Benzimidazol-2-yl carbonochloridate CAS No. 412352-51-3

1H-Benzimidazol-2-yl carbonochloridate

Cat. No.: B12822482
CAS No.: 412352-51-3
M. Wt: 196.59 g/mol
InChI Key: UVHWJDNDJALUNW-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-yl carbonochloridate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .

Preparation Methods

The synthesis of 1H-Benzimidazol-2-yl carbonochloridate typically involves the reaction of benzimidazole derivatives with phosgene or its equivalents. The process generally includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1H-Benzimidazol-2-yl carbonochloridate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazol-2-yl carbonochloridate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-yl carbonochloridate involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, benzimidazole derivatives can inhibit tubulin polymerization, affecting cell division and leading to antiparasitic and anticancer activities .

Comparison with Similar Compounds

1H-Benzimidazol-2-yl carbonochloridate can be compared with other benzimidazole derivatives, such as:

    Albendazole: An antiparasitic drug with a similar benzimidazole core.

    Mebendazole: Another antiparasitic agent with a benzimidazole structure.

    Thiabendazole: Known for its antifungal and antiparasitic properties.

Properties

CAS No.

412352-51-3

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

1H-benzimidazol-2-yl carbonochloridate

InChI

InChI=1S/C8H5ClN2O2/c9-7(12)13-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11)

InChI Key

UVHWJDNDJALUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)OC(=O)Cl

Origin of Product

United States

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